![molecular formula C15H14BrNO3S B2863535 2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1291834-72-4](/img/structure/B2863535.png)
2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
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Overview
Description
The compound “2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Thiophene and its derivatives are important in the field of medicinal chemistry and have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Allosteric Enhancers of A1 Adenosine Receptor
2-Amino-3-aroylthiophenes, including compounds structurally related to 2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, have been identified as potent allosteric enhancers (AE) at the A1 adenosine receptor (A1AR). Such compounds have shown significant AE activity, suggesting their potential for therapeutic applications in modulating adenosine receptor functions. These compounds have demonstrated the ability to stabilize the agonist-A1AR-G protein ternary complex, indicating their utility in enhancing adenosine receptor-mediated effects (Luetjens et al., 2003).
Synthesis and Reactions with N-substituted Maleimides
Another avenue of research has explored the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate, leading to the formation of tautomeric thienopyrimidoisoindolones. These compounds have been further reacted with N-substituted maleimides, showcasing a methodology for the synthesis of novel heterocyclic compounds that could have implications in drug development and materials science (Kysil et al., 2008).
Ligand Design for Biological Labeling
Research on ligands bearing 6-bromo-2,2'-bipyridine pendant arms, which can be transformed into esters through a carboethoxylation reaction, highlights the potential for designing preorganized ligands for biological labeling. This work provides a foundation for further functionalization of these scaffolds, potentially enabling their application in labeling biological materials, thus contributing to the fields of bioconjugate chemistry and molecular imaging (Charbonnière et al., 2002).
Beta-lactamase Inhibitory Properties
Investigations into the synthesis and beta-lactamase inhibitory properties of 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylic acid 1,1-dioxide have revealed the potential of structurally similar compounds for combating antibiotic resistance. This research highlights the importance of developing new beta-lactamase inhibitors to protect antibiotics from degradation, thus extending their clinical utility (Gottstein et al., 1981).
Future Directions
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to be effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The interaction of the compound with its targets could lead to modulation of these processes, resulting in its therapeutic effects.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity . The compound could potentially affect pathways related to its known therapeutic properties, leading to downstream effects that contribute to its overall action.
Result of Action
Given the known therapeutic properties of thiophene derivatives, the compound could potentially lead to changes at the molecular and cellular level that contribute to its therapeutic effects .
properties
IUPAC Name |
[2-[(2-bromophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUONWIFSRAERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate |
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